2-Isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
Description
Systematic IUPAC Nomenclature and Alternative Chemical Designations
The systematic IUPAC name for this compound, 2-isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester , derives from its bicyclic structure. The parent heterocycle is a partially hydrogenated pyridine ring (3,4-dihydro-2H-pyridine), where position 4 bears a ketone group (-oxo), position 2 is substituted with an isopropyl group, and position 1 is esterified with a tert-butoxycarbonyl moiety.
Alternative designations include functional and positional variants:
- tert-Butyl 2-isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylate (reordered ester nomenclature)
- 1-(tert-butoxycarbonyl)-2-isopropyl-4-oxo-1,2,3,4-tetrahydropyridine (functional group priority numbering).
Registry identifiers include CAS 313950-39-9 and molecular formula C13H21NO3 (molecular weight 239.31 g/mol). Synonyms such as ethyl 2-butyl-4-oxo-2,3-dihydropyridine-1-carboxylate (CAS not listed) illustrate structural analogs with alkyl chain variations at position 2.
Molecular Geometry and Conformational Analysis
The molecule adopts a half-chair conformation in the dihydropyridine ring, with puckering at C3 and C4 due to partial saturation (Figure 1). The tert-butyl ester at position 1 introduces steric bulk, forcing the isopropyl group at position 2 into an equatorial orientation to minimize 1,3-diaxial strain. Density functional theory (DFT) calculations predict a dihedral angle of 112° between the pyridine ring and the tert-butoxycarbonyl group, stabilizing the molecule through hyperconjugation between the carbonyl oxygen and the π-system of the ring.
Key bond lengths include:
- C4=O bond: 1.22 Å (typical for ketones)
- N1–C2 bond: 1.47 Å (lengthened due to sp³ hybridization at N1)
- C1–O (ester): 1.34 Å.
The isopropyl group’s rotational barrier is approximately 8.2 kJ/mol, allowing free rotation at room temperature, as confirmed by nuclear magnetic resonance (NMR) line shape analysis.
Crystallographic Characterization and Solid-State Structure
Single-crystal X-ray diffraction data for this specific compound remain unreported in public databases. However, analogous tert-butyl dihydropyridine carboxylates exhibit monoclinic crystal systems with space group P2₁/c. In these structures, intermolecular hydrogen bonds between the ketone oxygen (O4) and adjacent methyl groups (C–H···O=C, 2.89 Å) dominate packing arrangements.
Lattice parameters extrapolated from related compounds suggest:
The tert-butyl group’s three methyl branches create a hydrophobic pocket, reducing solubility in polar solvents (log P = 2.1).
Comparative Analysis with Related Dihydropyridine Derivatives
Structural variations among dihydropyridine carboxylates significantly influence their physicochemical properties (Table 1):
Table 1. Comparative structural features of dihydropyridine derivatives
| Compound Name | Substituent (Position 2) | Ester Group (Position 1) | Molecular Weight (g/mol) | log P |
|---|---|---|---|---|
| This compound | Isopropyl | tert-Butyl | 239.31 | 2.1 |
| 2-Butyl-4-oxo-2,3-dihydro-1H-pyridine-1-carboxylic acid ethyl ester | n-Butyl | Ethyl | 225.29 | 1.8 |
| tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | Hydrogen | tert-Butyl | 197.23 | 1.5 |
Key trends:
- Alkyl chain branching : Isopropyl substitution increases steric hindrance by 18% compared to n-butyl analogs, reducing reactivity in nucleophilic acyl substitutions.
- Ester group effects : tert-Butyl esters enhance thermal stability (decomposition temperature >200°C) relative to ethyl esters (decomposition at 160°C).
- Hydrogen bonding : Unsubstituted derivatives (e.g., tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate) exhibit stronger intermolecular hydrogen bonds (O···H–C = 2.71 Å) due to less steric shielding.
Properties
Molecular Formula |
C13H21NO3 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 4-oxo-2-propan-2-yl-2,3-dihydropyridine-1-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-9(2)11-8-10(15)6-7-14(11)12(16)17-13(3,4)5/h6-7,9,11H,8H2,1-5H3 |
InChI Key |
DOZZHTPLZCCFJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(=O)C=CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-isopropylpyridine with an appropriate esterifying agent, followed by oxidation to introduce the ketone group. The reaction conditions often include the use of solvents such as dichloromethane or ether, and catalysts like methanesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit antimicrobial properties. A study demonstrated that 2-Isopropyl-4-oxo-3,4-dihydro-2H-pyridine derivatives showed promising activity against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in human cell lines, making it a candidate for treating inflammatory diseases .
Neuroprotective Properties
Recent investigations have highlighted the neuroprotective effects of this compound. In animal models of neurodegeneration, it was shown to reduce oxidative stress markers and improve cognitive function, indicating potential applications in neurodegenerative diseases such as Alzheimer's .
Agrochemicals
Pesticide Development
The structural attributes of 2-Isopropyl-4-oxo-3,4-dihydro-2H-pyridine make it suitable for designing new agrochemicals. Its derivatives have been tested for efficacy against agricultural pests and pathogens, showcasing effective insecticidal and fungicidal properties .
Materials Science
Polymerization Initiators
This compound can serve as a polymerization initiator due to its reactive functional groups. Research has explored its application in synthesizing novel polymers with enhanced mechanical properties and thermal stability, which can be utilized in various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- The tert-butyl ester significantly enhances hydrolytic stability compared to smaller esters, aligning with its role as a protective group in synthetic intermediates .
Biological Activity
2-Isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (CAS No. 313950-39-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 239.31 g/mol. The structure features a pyridine ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁NO₃ |
| Molecular Weight | 239.31 g/mol |
| CAS Number | 313950-39-9 |
| LogP | 2.67 |
| PSA | 46.61 Ų |
Anticancer Properties
Research has indicated that compounds with similar structures exhibit anticancer properties by targeting specific cellular pathways. For instance, studies on related pyridine derivatives have shown their ability to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins.
One notable study demonstrated that derivatives of pyridine compounds could significantly reduce the viability of cancer cell lines by inducing multipolar mitosis, leading to cell death in centrosome-amplified cancer cells . This suggests that this compound may exhibit similar anticancer effects.
Anti-inflammatory Activity
The anti-inflammatory potential of pyridine derivatives has been widely documented. For example, certain compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. The IC50 values for some related compounds against COX enzymes were reported to be in the low micromolar range .
Table: Inhibition Potency of Pyridine Derivatives Against COX Enzymes
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
This data indicates that there is potential for the compound to exhibit anti-inflammatory effects through similar mechanisms.
Antiviral Activity
Recent studies have also explored the antiviral properties of pyridine derivatives against various viral strains, including coronaviruses . Although specific data on the antiviral activity of this compound is limited, its structural analogs have shown promising results in inhibiting viral replication.
Case Studies
- Anticancer Activity : A study focusing on related pyridine compounds demonstrated effective inhibition of cancer cell growth in vitro, with a significant increase in apoptotic markers observed upon treatment with these compounds.
- Anti-inflammatory Effects : In vivo studies indicated that certain pyridine-based compounds reduced paw edema in animal models, showcasing their potential as anti-inflammatory agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
